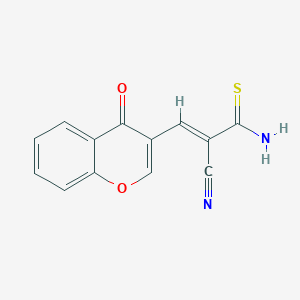

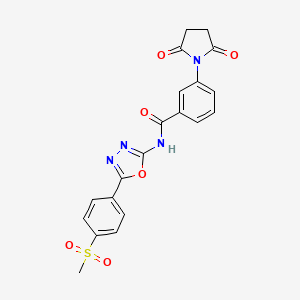

(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide, or (E)-2-CN-3-OC, is a novel compound with potential applications in scientific research. It is a member of the chromen-3-yl family of compounds, which are derived from the naturally occurring chromene scaffold. This compound has been studied for its potential to act as a synthetic inhibitor of enzymes, as well as its ability to modulate the activity of certain cell signaling pathways.

Scientific Research Applications

(E)-2-CN-3-OC has been studied for its potential to act as a synthetic inhibitor of enzymes. It has been shown to inhibit the activity of the enzyme acyl-CoA synthetase, which is involved in fatty acid metabolism. In addition, (E)-2-CN-3-OC has been studied for its ability to modulate the activity of certain cell signaling pathways. It has been reported to inhibit the activity of the enzyme phosphodiesterase-4, which is involved in inflammatory processes.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the cell .

Mode of Action

It is known that the compound can undergo reactions with 1,2-binucleophilic agents such as hydrazine, phenylhydrazine, and hydroxylamine, leading to the formation of new pyrazole and isoxazole derivatives . This suggests that the compound may interact with its targets in a similar manner, possibly leading to changes in their function.

Biochemical Pathways

The formation of new heterocyclic systems through reactions with binucleophiles suggests that the compound could potentially affect a variety of biochemical pathways .

Result of Action

The compound’s ability to form new pyrazole and isoxazole derivatives suggests that it may have significant effects at the molecular level .

Action Environment

It is known that the reactions of the compound with 1,2-binucleophilic agents proceed under mild conditions (ethanol, room temperature), suggesting that similar conditions may be favorable for the compound’s action .

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-2-CN-3-OC is that it is relatively easy to synthesize in the laboratory. Additionally, it has been shown to be a potent inhibitor of certain enzymes, making it a useful tool for studying enzyme function. However, there are some limitations to using (E)-2-CN-3-OC in laboratory experiments. For example, it is not a very stable compound, and it can be difficult to store for long periods of time. Additionally, its mechanism of action is not yet fully understood, so it is not possible to predict how it will affect a particular enzyme or cell signaling pathway.

Future Directions

There are several potential future directions for (E)-2-CN-3-OC research. First, it could be further studied for its ability to inhibit certain enzymes and modulate cell signaling pathways. Additionally, it could be used as a tool to study the structure and function of enzymes and cell signaling pathways. Finally, it could be used to develop novel therapeutic agents for the treatment of diseases.

Synthesis Methods

The synthesis of (E)-2-CN-3-OC involves two steps. In the first step, 4-oxo-4H-chromen-3-yl-2-propenethioamide is synthesized from a reaction between 4-oxo-4H-chromen-3-yl chloride and ethylenediamine. This reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by recrystallization. In the second step, the product is reacted with cyanoacetic acid in the presence of a base, such as potassium carbonate, to form (E)-2-CN-3-OC.

Biochemical Analysis

Biochemical Properties

(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide has been found to interact with 1,2-binucleophilic agents such as hydrazine, phenylhydrazine, and hydroxylamine, leading to the formation of new pyrazole and isoxazole derivatives . These reactions proceed under mild conditions and result in high yields .

Cellular Effects

In cellular contexts, this compound has been observed to have inhibitory effects on the motility and MMP2 and MMP9 expression of highly metastatic MDA-MB-231 breast cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with various biomolecules. For instance, it has been found to suppress the TNFα-induced mRNA expression of MMP9 through the downregulation of the TNFα-extracellular signal-regulated kinase (ERK)/early growth response 1 (EGR-1) signaling axis .

properties

IUPAC Name |

(E)-2-cyano-3-(4-oxochromen-3-yl)prop-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c14-6-8(13(15)18)5-9-7-17-11-4-2-1-3-10(11)12(9)16/h1-5,7H,(H2,15,18)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJRRGVCXFMYBA-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C=C(C#N)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C(\C#N)/C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-isobutyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2855220.png)

![3-(2-chlorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2855225.png)

![N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2855226.png)

![N-methyl-N-(2-{4-[1-(1-naphthylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-2-pyridinamine](/img/structure/B2855228.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2855236.png)

![1-Bromo-3-(3-fluorophenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2855237.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2855238.png)